N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 1014089-48-5
Cat. No.: VC4658132
Molecular Formula: C12H12ClN3O2
Molecular Weight: 265.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014089-48-5 |
|---|---|
| Molecular Formula | C12H12ClN3O2 |
| Molecular Weight | 265.7 |
| IUPAC Name | N-(4-chlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H12ClN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,17) |
| Standard InChI Key | WCIJWTKIWCQVJT-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a 1H-pyrazole ring substituted with three functional groups:
-
1-Methyl group: Enhances metabolic stability by reducing oxidative dealkylation risks.
-
3-Methoxy group: Influences electronic distribution, potentially modulating receptor binding affinity.
-
4-Carboxamide linkage: Connects the pyrazole ring to a 4-chlorophenyl group, introducing steric and electronic effects critical for target interaction .
The 4-chlorophenyl group contributes hydrophobicity and may participate in halogen-bonding interactions with biological targets, a feature observed in kinase inhibitors . Computational modeling suggests a planar conformation for the pyrazole ring, with the carboxamide group adopting a trans configuration to minimize steric clashes.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₂H₁₂ClN₃O₂ |
| Molecular weight | 281.7 g/mol |
| Hydrogen bond donors | 1 (amide NH) |
| Hydrogen bond acceptors | 3 (amide O, methoxy O, pyrazole N) |
| Rotatable bonds | 3 |
Synthetic Pathways
One-Pot Dehydrogenation and Alkylation
A patent describing the synthesis of 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole highlights a scalable one-pot method involving dehydrogenation of pyrazolidin-3-one intermediates followed by in situ alkylation . While this pathway targets a different product, its principles are transferable:
-
Dehydrogenation: Pyrazolidin-3-one precursors are treated with oxidants (e.g., MnO₂) in polar aprotic solvents (e.g., DMF) to yield 3-hydroxypyrazoles.
-
Alkylation: The hydroxyl group is displaced by electrophiles (e.g., nitrobenzyl bromides) without intermediate isolation, minimizing yield losses .
For N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a modified approach might involve:
-
Step 1: Condensation of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 4-chloroaniline using coupling agents (e.g., EDC/HOBt).
-
Step 2: Purification via recrystallization from ethanol/water mixtures .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Analogous compounds like D511-0137 (N-[(4-chlorophenyl)methyl]-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide) exhibit logP values of ~2.6, suggesting moderate lipophilicity conducive to membrane permeability . The methoxy and carboxamide groups likely confer aqueous solubility (~10–50 µM), though the chlorophenyl moiety may reduce it.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| logP | 2.8 ± 0.3 | SwissADME |
| Water solubility (mg/L) | ~15 | Ali et al. (2022) model |
| Polar surface area | 78 Ų | Molinspiration |
Biological Activity and Mechanism
Anticancer Activity
In primary glioblastoma neurospheres, analog 4j (IC₅₀ = 1.2 µM) reduced viability without harming non-cancerous cells . This selectivity may arise from differential metabolism in cancer cells, a trait potentially shared by the target compound.
Applications and Future Directions
Medicinal Chemistry
The compound’s profile aligns with trends in kinase inhibitor development, particularly for cancers with overactive AKT/mTOR pathways. Structural optimizations could include:
-
Bioisosteric replacement: Swapping the methoxy group for trifluoromethoxy to enhance metabolic stability.
-
Prodrug derivatives: Esterifying the carboxamide to improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume